1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane
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Overview
Description
1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a chloromethyl group and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane can be achieved through several methods:
Alkylation of Cyclohexane: Cyclohexane can be alkylated with 2-methylpropyl chloride in the presence of a strong base such as sodium hydride.
Chloromethylation: The resulting 1-(2-methylpropyl)cyclohexane can then be subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or sodium alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 1-(Aminomethyl)-1-(2-methylpropyl)cyclohexane, 1-(Hydroxymethyl)-1-(2-methylpropyl)cyclohexane, etc.
Oxidation: Formation of 1-(2-methylpropyl)cyclohexanone or 1-(2-methylpropyl)cyclohexanoic acid.
Reduction: Formation of 1-(Methyl)-1-(2-methylpropyl)cyclohexane.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Could be explored for the development of pharmaceuticals.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane would depend on its specific application. For example, in a substitution reaction, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The molecular targets and pathways would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)cyclohexane: Lacks the 2-methylpropyl group.
1-(2-Methylpropyl)cyclohexane: Lacks the chloromethyl group.
1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane: Similar structure but with a bromomethyl group instead of chloromethyl.
Properties
Molecular Formula |
C11H21Cl |
---|---|
Molecular Weight |
188.74 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(2-methylpropyl)cyclohexane |
InChI |
InChI=1S/C11H21Cl/c1-10(2)8-11(9-12)6-4-3-5-7-11/h10H,3-9H2,1-2H3 |
InChI Key |
ZCKKZDZVGJUTLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCCCC1)CCl |
Origin of Product |
United States |
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